3,5-Dimethylpyridin-2-amine
Overview
Description
3,5-Dimethylpyridin-2-amine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 5th positions and an amino group at the 2nd position of the pyridine ring
Scientific Research Applications
3,5-Dimethylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Dimethylpyridin-2-amine is primarily used as a ligand in nickel-catalyzed C(sp2)-C(sp3) cross-coupling reactions . It has an electron-rich di(2-picolyl)amine (DPA) backbone, which allows the introduction of alkyl groups into aryl moieties .
Mode of Action
The compound interacts with its targets by acting as a ligand in the nickel-catalyzed C(sp2)-C(sp3) cross-coupling reactions . This interaction results in the introduction of alkyl groups into aryl moieties .
Biochemical Pathways
It’s known that the compound plays a crucial role in the c(sp2)-c(sp3) cross-coupling reactions . The downstream effects of these reactions can lead to the synthesis of sp3-carbon-rich compounds with low planarity, which are gathering more attention in drug discovery research to improve off-target effects and lipophilicity .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound also has a good skin permeation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a ligand in nickel-catalyzed C(sp2)-C(sp3) cross-coupling reactions . These reactions allow the introduction of alkyl groups into aryl moieties, leading to the synthesis of sp3-carbon-rich compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3,5-Dimethylpyridin-2-amine involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids to produce the desired pyridine derivatives . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyridin-3-amine: Similar structure but with different positioning of the amino and methyl groups.
3,5-Dibromo-N,N-dimethylpyridin-2-amine: Contains bromine atoms instead of hydrogen at the 3rd and 5th positions.
Uniqueness
3,5-Dimethylpyridin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of two methyl groups and an amino group in specific positions allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-dimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDLJBGRZJASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194802 | |
Record name | 3,5-Dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41995-30-6 | |
Record name | 3,5-Dimethyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41995-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylpyridin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041995306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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